molecular formula C10H14N6O2 B11468424 N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11468424
M. Wt: 250.26 g/mol
InChI Key: LYIDOYPFVMPTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium azide to form the corresponding azide This intermediate is then subjected to cyclization under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can lead to the modulation of enzymatic activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,4-dimethoxybenzyl)-N~2~-(2-(pyridin-2-yl)ethyl)oxalamide
  • N~1~-(2,4-dimethoxybenzyl)-N~2~-(2-(pyridin-2-yl)ethyl)ethanediamide

Uniqueness

N~1~-(2,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H14N6O2

Molecular Weight

250.26 g/mol

IUPAC Name

1-N-[(2,4-dimethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H14N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-5,12H,6H2,1-2H3,(H2,11,13,15)

InChI Key

LYIDOYPFVMPTBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNN2C(=NN=N2)N)OC

Origin of Product

United States

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